4,4-Difluoro-1-methylcyclohexan-1-ol
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Overview
Description
4,4-Difluoro-1-methylcyclohexan-1-ol is an organic compound with the molecular formula C7H12F2O and a molecular weight of 150.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a cyclohexane ring, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
4,4-Difluoro-1-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-methylcyclohexan-1-ol typically involves the fluorination of 1-methylcyclohexanol. One common method is the reaction of 1-methylcyclohexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced fluorinating agents and catalysts can further enhance the efficiency and selectivity of the process .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4,4-Difluoro-1-methylcyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-methylcyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4,4-Difluoro-1-ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
4,4-Difluoro-1-methylcyclohexane: Similar structure but without the hydroxyl group.
Uniqueness
4,4-Difluoro-1-methylcyclohexan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-1-methylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-6(10)2-4-7(8,9)5-3-6/h10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCKELGNLDSSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1494596-57-4 |
Source
|
Record name | 4,4-difluoro-1-methylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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